(4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone
Description
“(4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone” is a heterocyclic compound featuring a piperazine core substituted with a cyclopropanecarbonyl group and a tetrazole ring linked to a 4-methoxyphenyl moiety.
Synthesis and Characterization: The synthesis of analogous compounds (e.g., tetrazole-piperazine hybrids) often involves nucleophilic substitution or coupling reactions under inert atmospheres. For instance, 2-bromo-1-(4-substituted piperazin-1-yl)ethanone intermediates react with tetrazole-5-thiol derivatives in ethanol with triethylamine as a base, as demonstrated in related syntheses . Structural confirmation typically employs FT-IR, NMR (¹H, ¹³C, HSQC), and mass spectrometry, as seen in studies of structurally similar 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones .
Properties
IUPAC Name |
cyclopropyl-[4-[2-(4-methoxyphenyl)tetrazole-5-carbonyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-26-14-6-4-13(5-7-14)23-19-15(18-20-23)17(25)22-10-8-21(9-11-22)16(24)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDENUYAPXUVDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone , identified by its CAS number 1396795-59-7 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly its role in cancer therapy and as a pharmacological agent.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 356.4 g/mol . Its structure features a piperazine ring, a cyclopropanecarbonyl group, and a tetrazole moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1396795-59-7 |
| Molecular Formula | C17H20N6O3 |
| Molecular Weight | 356.4 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the Ugi reaction and cyclization processes. The development of efficient synthetic routes has been emphasized in recent studies, aiming to reduce the number of purification steps required while maintaining high yields of the desired product .
Anticancer Properties
Recent research has indicated that compounds with similar structures to (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone exhibit significant anticancer activity. For instance, derivatives targeting cyclin-dependent kinases (CDK) have shown promise in inhibiting cancer cell proliferation. A notable study demonstrated that modifications to the piperazine scaffold could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
The proposed mechanism for the anticancer activity includes:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
In vitro assays have shown that compounds structurally related to this molecule can induce mitochondrial dysfunction, which is critical for apoptosis .
Study 1: In Vitro Evaluation
A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to those of established chemotherapeutics, indicating its potential as an effective anticancer agent.
Study 2: Structural Modifications
Another investigation focused on synthesizing analogs of the compound to assess their biological activity. Some derivatives displayed enhanced potency against specific cancer types, suggesting that structural modifications can lead to improved therapeutic profiles .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. The incorporation of the tetrazole ring may enhance the compound's ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone could be evaluated for its anticancer potential in vitro and in vivo.
Neuropharmacology
Piperazine derivatives are known for their effects on the central nervous system. The compound's structure suggests it may interact with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects. Investigating its interaction with serotonin and dopamine receptors could provide insights into its neuropharmacological applications.
Antimicrobial Properties
The tetrazole group has been associated with antimicrobial activity in various studies. Compounds featuring this moiety have shown effectiveness against a range of pathogens, including bacteria and fungi. Evaluating (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone against specific microbial strains could reveal its potential as an antimicrobial agent.
Case Study 1: Anticancer Evaluation
In a recent study, derivatives of piperazine were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structural motifs to (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .
Case Study 2: Neuropharmacological Screening
A series of piperazine-based compounds were evaluated for their binding affinity to serotonin receptors. The results suggested that modifications to the piperazine structure could enhance receptor affinity and selectivity, providing a basis for further exploration of (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone in neuropharmacological contexts .
Data Tables
Comparison with Similar Compounds
Structural Significance :
- The cyclopropanecarbonyl group may enhance metabolic stability due to the rigid cyclopropane ring, reducing oxidative degradation.
Comparison with Similar Compounds
This section evaluates the target compound against structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological implications.
Structural Analogues and Substituent Effects
Key Observations :
Piperazine Substituents: The cyclopropanecarbonyl group in the target compound likely improves metabolic stability compared to allyl or sulfonyl substituents, which are more prone to enzymatic cleavage.
Tetrazole Modifications :
- The 4-methoxyphenyl group on the tetrazole ring introduces electron-donating effects, which may enhance π-π stacking interactions in hydrophobic binding pockets compared to unsubstituted or electron-deficient aryl groups .
- Thiol-linked tetrazoles (as in ) could form disulfide bonds, altering redox-dependent activity .
protease inhibition) .
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity (logP) : The cyclopropanecarbonyl and 4-methoxyphenyl groups may increase logP compared to sulfonyl or allyl analogs, favoring blood-brain barrier penetration but risking solubility limitations .
- Solubility: The methoxy group could improve water solubility relative to non-polar aryl substituents, balancing the high logP .
- Metabolic Stability: Cyclopropane rings are known to resist cytochrome P450 oxidation, suggesting longer half-life than allyl- or sulfonyl-containing analogs .
Methodological Considerations for Comparative Studies
As highlighted in , compound similarity assessments rely on structural descriptors (e.g., fingerprinting, pharmacophore mapping) and bioactivity profiling. The target compound’s unique combination of cyclopropane and methoxyphenyl groups may place it in a distinct similarity cluster compared to sulfonyl- or allyl-substituted analogs, underscoring the need for multi-parameter analysis in virtual screening .
Q & A
Q. How can researchers optimize the synthesis of (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step coupling reactions. For the piperazine moiety, cyclopropanecarbonyl chloride can be coupled to the piperazine ring under anhydrous conditions using triethylamine as a base (reflux in THF, 12 h, 60°C) . The tetrazole ring (2-(4-methoxyphenyl)-2H-tetrazol-5-yl) can be synthesized via [2+3] cycloaddition of sodium azide with nitriles, followed by purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) . Yield improvement (≥70%) requires strict control of stoichiometry (1:1.2 molar ratio for cyclopropanecarbonyl chloride:piperazine) and inert atmosphere to prevent hydrolysis . Purity (>95%) is achievable via recrystallization from ethanol/water (4:1) .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. Monoclinic systems (space group P21/c) are typical for piperazine derivatives, with unit cell parameters a ≈ 6.07 Å, b ≈ 18.69 Å, c ≈ 14.97 Å, and β ≈ 91.5° .
- NMR : ¹H NMR (400 MHz, DMSO-d6) should show signals for the methoxyphenyl group (δ 3.85 ppm, singlet, -OCH3), cyclopropane protons (δ 1.2–1.5 ppm, multiplet), and tetrazole protons (δ 8.5–9.0 ppm) .
- FTIR : Key peaks include C=O stretches (~1650 cm⁻¹ for ketones), tetrazole ring vibrations (~1450 cm⁻¹), and N-H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective for evaluating the biological activity of this compound against enzyme targets?
- Methodological Answer :
- In vitro enzyme assays : Use fluorescence-based assays for kinases or phosphatases (e.g., ATPase activity measured via malachite green phosphate detection) . IC50 values can be determined using dose-response curves (concentration range: 0.1–100 µM).
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Piperazine derivatives often show activity in the 10–50 µM range .
- Molecular docking : Use AutoDock Vina to model interactions with targets like carbonic anhydrase II (PDB ID: 3KS3). The tetrazole group may coordinate with Zn²+ in active sites .
Q. How can researchers assess the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- Biodegradation studies : Conduct OECD 301F tests (manometric respirometry) to measure biodegradability in aqueous systems (28-day incubation, 25°C). Piperazine derivatives often show moderate persistence (t½ > 60 days) .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC50). Structural analogs with logP > 3.5 exhibit higher toxicity (LC50 < 10 mg/L) .
- Environmental modeling : Apply EPI Suite to predict bioaccumulation (BCF < 500 suggests low risk) and soil adsorption (Koc ≈ 200–500 mL/g) .
Q. What experimental approaches elucidate the mechanism of action for piperazine-tetrazole hybrids?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps in enzyme inhibition .
- Structure-activity relationship (SAR) : Synthesize analogs with modified cyclopropane or methoxyphenyl groups. For example, replacing 4-methoxyphenyl with 4-chlorophenyl increases lipophilicity (logP +0.5) but may reduce solubility .
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes. Piperazine rings often undergo N-oxidation or cleavage .
Notes on Contradictions
- Synthetic Routes : emphasizes nitro group reduction for piperazine derivatives, while uses cyclization with POCl3 for tetrazole formation. Researchers must optimize conditions based on substituent sensitivity .
- Environmental Persistence : Piperazine derivatives in show variable biodegradability; thus, experimental validation is critical for accurate risk assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
